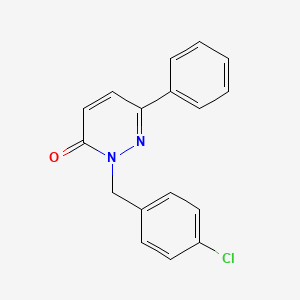

2-(4-chlorobenzyl)-6-phenylpyridazin-3(2H)-one

CAS No.: 898132-69-9

Cat. No.: VC7689828

Molecular Formula: C17H13ClN2O

Molecular Weight: 296.75

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898132-69-9 |

|---|---|

| Molecular Formula | C17H13ClN2O |

| Molecular Weight | 296.75 |

| IUPAC Name | 2-[(4-chlorophenyl)methyl]-6-phenylpyridazin-3-one |

| Standard InChI | InChI=1S/C17H13ClN2O/c18-15-8-6-13(7-9-15)12-20-17(21)11-10-16(19-20)14-4-2-1-3-5-14/h1-11H,12H2 |

| Standard InChI Key | WWUSDPLPFOKTLP-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)Cl |

Introduction

Structural Identification and Nomenclature

2-(4-Chlorobenzyl)-6-phenylpyridazin-3(2H)-one (molecular formula: , molecular weight: 296.7 g/mol) features a pyridazinone core substituted at position 2 with a 4-chlorobenzyl group and at position 6 with a phenyl ring. The numbering follows IUPAC conventions, with the pyridazinone oxygen at position 3 and the chlorobenzyl group at position 2. This structural arrangement distinguishes it from positional isomers such as 4-(4-chlorobenzyl)-6-phenylpyridazin-3(2H)-one, where the substituent occupies position 4.

Synthetic Methodologies

Precursor Preparation

The synthesis of pyridazinone derivatives typically begins with hydrazine hydrate reactions. For example, 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones serve as precursors for further functionalization . In one protocol, 3-[2-(4-chlorophenyl)hydrazono]-5-phenylfuran-2(3H)-one is refluxed with hydrazine hydrate in absolute ethanol to yield the hydrazinylpyridazinone intermediate .

Chlorination and Functionalization

Phosphorus oxychloride (POCl) is a key reagent for introducing chlorine at position 3 of the pyridazinone ring. A mixture of the precursor and POCl refluxed for 4 hours produces 3-chloropyridazine derivatives, as evidenced by the disappearance of the carbonyl (C=O) signal in IR spectra and the appearance of NH stretches at 3140–3153 cm . Subsequent reactions with nucleophiles like hydrazine hydrate yield hydrazinyl derivatives .

Physicochemical Properties

Spectroscopic Characterization

-

IR Spectroscopy: The absence of a C=O stretch (~1700 cm) and the presence of C=S (1228 cm) or NH stretches (3140–3153 cm) confirm functional group transformations .

-

H-NMR: Key signals include aromatic protons between δ 6.64–7.97 ppm, NH protons at δ 4.35–4.40 ppm (exchangeable with DO), and methylene groups in the benzyl substituent .

-

Mass Spectrometry: Molecular ion peaks (e.g., 330 for a dichlorinated analog) and isotope patterns consistent with chlorine content are observed .

Crystallographic Data

Although the crystal structure of 2-(4-chlorobenzyl)-6-phenylpyridazin-3(2H)-one remains unreported, related compounds exhibit intramolecular hydrogen bonds (e.g., C—H⋯O) and π-stacking interactions. For example, a 2-chlorobenzyl-substituted analog showed rotational disorder in the benzyl group and a layered crystal structure stabilized by N—H⋯O and C—H⋯F interactions .

Pharmacological Activities

Anti-Inflammatory and Analgesic Effects

Structural analogs with N-arylacetamide groups, such as 2-[4-(2-chlorobenzyl)-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluorophenyl)acetamide, have shown analgesic and anti-inflammatory properties . These activities are attributed to cyclooxygenase (COX) inhibition or modulation of cytokine production, suggesting potential applications for the target compound in inflammatory disorders .

Phosphodiesterase 4 (PDE4) Inhibition

Pyridazin-3(2H)-one derivatives are explored as PDE4 inhibitors for treating respiratory diseases. Although the patent literature focuses on ethyl-substituted analogs, the chlorobenzyl group in the target compound may enhance binding to the PDE4 catalytic site through hydrophobic interactions .

Comparative Analysis with Positional Isomers

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume